2-Chloro-1-(4-fluorophenyl)butane-1,3-dione

β-Diketone acidity Enolate formation Metal chelation

2-Chloro-1-(4-fluorophenyl)butane-1,3-dione (CAS 87992-01-6) is a halogenated β-diketone belonging to the butane-1,3-dione class, with a chlorine substituent at the 2-position and a para-fluorophenyl group at the 1-position. Its molecular formula is C₁₀H₈ClFO₂ with a molecular weight of 214.62 g/mol.

Molecular Formula C10H8ClFO2
Molecular Weight 214.62 g/mol
CAS No. 87992-01-6
Cat. No. B12826087
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-1-(4-fluorophenyl)butane-1,3-dione
CAS87992-01-6
Molecular FormulaC10H8ClFO2
Molecular Weight214.62 g/mol
Structural Identifiers
SMILESCC(=O)C(C(=O)C1=CC=C(C=C1)F)Cl
InChIInChI=1S/C10H8ClFO2/c1-6(13)9(11)10(14)7-2-4-8(12)5-3-7/h2-5,9H,1H3
InChIKeyROYXJXHOGVSWOC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-1-(4-fluorophenyl)butane-1,3-dione (CAS 87992-01-6): Core Identity and Chemical Class for Procurement Screening


2-Chloro-1-(4-fluorophenyl)butane-1,3-dione (CAS 87992-01-6) is a halogenated β-diketone belonging to the butane-1,3-dione class, with a chlorine substituent at the 2-position and a para-fluorophenyl group at the 1-position . Its molecular formula is C₁₀H₈ClFO₂ with a molecular weight of 214.62 g/mol . Predicted physicochemical properties include a LogP of approximately 2.3, a pKa of 5.69±0.27, and a boiling point of 297.1±25.0 °C [1]. The compound is primarily employed as a synthetic intermediate in regioselective [3+3] cyclization reactions to construct 4-chlorophenols, benzochromenones, and fluorenones [2].

Why 2-Chloro-1-(4-fluorophenyl)butane-1,3-dione Cannot Be Replaced by Generic β-Diketone Analogs


The 2-chloro substituent on the diketone scaffold fundamentally alters the compound's reactivity profile, acidity, and synthetic utility compared to non-chlorinated or differently halogenated analogs. The chlorine at the α-position enables conversion to 2-chloro-3-silyloxy-2-en-1-ones, which serve as essential electrophilic partners in regioselective [3+3] cyclization chemistry—a transformation inaccessible to the non-chlorinated parent compound 1-(4-fluorophenyl)butane-1,3-dione [1]. Furthermore, the predicted pKa of 5.69 for the target compound is markedly lower than that of the positional isomer 1-(2-chloro-4-fluorophenyl)butane-1,3-dione (pKa 8.68), indicating substantially different enolate formation behavior and metal-chelation properties . Simple substitution with a non-halogenated or ring-only halogenated analog would eliminate the specific reactivity required for [3+3] cyclization-based synthetic routes.

Head-to-Head Quantitative Differentiation Evidence for 2-Chloro-1-(4-fluorophenyl)butane-1,3-dione vs. Closest Analogs


pKa Comparison: Target Compound vs. Positional Isomer 1-(2-Chloro-4-fluorophenyl)butane-1,3-dione

The predicted acid dissociation constant (pKa) of 2-chloro-1-(4-fluorophenyl)butane-1,3-dione is 5.69±0.27, which is approximately 3 log units lower (i.e., ~1000-fold more acidic) than that of the positional isomer 1-(2-chloro-4-fluorophenyl)butane-1,3-dione (CAS 38440-13-0), which has a predicted pKa of 8.68±0.23 . This difference arises because the chlorine at the 2-position of the diketone chain (α to both carbonyls) exerts a stronger electron-withdrawing inductive effect than chlorine located on the aromatic ring, thereby stabilizing the enolate anion more effectively.

β-Diketone acidity Enolate formation Metal chelation

Lipophilicity (LogP) Differentiation Among Chloro-Fluorophenyl β-Diketone Isomers

The target compound exhibits a predicted LogP of approximately 2.3 [1], placing it at an intermediate lipophilicity between the non-chlorinated analog 1-(4-fluorophenyl)butane-1,3-dione (LogP 2.57) and the non-fluorinated analog 2-chloro-1-phenylbutane-1,3-dione (LogP 2.07) [2]. The positional isomer 1-(2-chloro-4-fluorophenyl)butane-1,3-dione has a higher LogP of 2.64 , demonstrating that chlorine placement on the diketone chain versus the aromatic ring yields measurably different lipophilicity.

Lipophilicity LogP Partition coefficient

Synthetic Yield as Silyl Enol Ether Precursor in [3+3] Cyclization Chemistry

2-Chloro-1-(4-fluorophenyl)butane-1,3-dione reacts with trimethylchlorosilane and triethylamine in benzene over 72 hours to yield 3-chloro-4-(4-fluorophenyl)-4-[(trimethylsilyl)oxy]-3-buten-2-one in 80% yield [1]. This silyl enol ether intermediate subsequently serves as a 2-chloro-3-silyloxy-2-en-1-one electrophile in formal [3+3] cyclizations with 1,3-bis(silyloxy)-1,3-dienes to regioselectively construct 4-chlorophenol derivatives [2]. The non-chlorinated analog 1-(4-fluorophenyl)butane-1,3-dione cannot generate the requisite 2-chloro-3-silyloxy-2-en-1-one intermediate, precluding its use in this cyclization manifold.

[3+3] Cyclization Silyl enol ether Chlorophenol synthesis

Synthesis of Target Compound via NCS Chlorination: Yield and Selectivity

The target compound can be synthesized by chlorination of 4-(4-fluorophenyl)-4-hydroxy-3-buten-2-one using N-chlorosuccinimide (NCS) in carbon tetrachloride, affording 2-chloro-1-(4-fluorophenyl)butane-1,3-dione in 66% yield after 4 hours [1]. This regioselective α-chlorination approach contrasts with alternative halogenation methods (e.g., using HCl/PhIO or NaOCl/AcOH systems) reported for generic β-diketones [2], where over-chlorination or ring chlorination can compete. The NCS/CCl₄ method provides monochlorination at the α-position with predictable regiochemistry.

α-Chlorination β-Diketone halogenation N-Chlorosuccinimide

Predicted Boiling Point and Density Differentiation from Non-Chlorinated Parent

The target compound has a predicted boiling point of 297.1±25.0 °C and a predicted density of 1.284±0.06 g/cm³ . In comparison, the non-chlorinated parent compound 1-(4-fluorophenyl)butane-1,3-dione (CAS 29681-98-9) exhibits a lower boiling point of 275.9±15.0 °C and a lower density of 1.2±0.1 g/cm³ . The ~21 °C boiling point elevation and ~0.08 g/cm³ density increase are consistent with the introduction of the heavier chlorine atom and the associated increase in molecular weight (214.62 vs. 180.18 g/mol).

Physicochemical properties Boiling point Density

Optimal Application Scenarios for 2-Chloro-1-(4-fluorophenyl)butane-1,3-dione Based on Verified Differentiation Evidence


Regioselective Synthesis of 4-Chlorophenol and Benzochromenone Scaffolds via [3+3] Cyclization

This compound is the essential precursor for generating 2-chloro-3-silyloxy-2-en-1-one intermediates used in formal [3+3] cyclizations with 1,3-bis(silyloxy)-1,3-dienes, yielding 4-chlorophenols, 10-chloro-7-hydroxy-6H-benzo[c]chromen-6-ones, and 4-chloro-1-hydroxy-9H-fluoren-9-ones with defined regiochemistry [1]. The 80% conversion to the silyl enol ether intermediate provides a reliable entry point for medicinal chemistry groups constructing chlorinated polycyclic scaffolds relevant to natural product synthesis. No non-chlorinated β-diketone analog can serve in this role.

Metal Chelation and Coordination Chemistry Exploiting Enhanced Acidity

With a predicted pKa of 5.69—approximately 3 log units lower than the ring-chlorinated positional isomer (pKa 8.68)—this compound offers a broader pH window for enolate formation and metal-chelate complexation . This differential acidity profile is relevant for researchers developing β-diketonate lanthanide complexes, where enolate concentration at a given pH directly governs complexation efficiency and the photophysical properties of the resulting metal complexes.

Building Block for α-Functionalized Heterocycle Synthesis

The 2-chloro substituent serves as a reactive handle for nucleophilic displacement or elimination reactions, enabling access to α-substituted pyrazoles, isoxazoles, and other heterocycles via condensation with hydrazines or hydroxylamines [1]. The para-fluorophenyl group simultaneously provides a spectroscopic handle (¹⁹F NMR) for reaction monitoring, a feature absent in non-fluorinated analogs such as 2-chloro-1-phenylbutane-1,3-dione. This dual functionality—reactive α-chloro group plus NMR-active fluorine label—makes the compound particularly valuable for reaction development and mechanistic studies.

Intermediate for Fluorinated Agrochemical and Pharmaceutical Building Blocks

The combination of a fluorine atom (enhancing metabolic stability and membrane permeability in bioactive molecules) and a chlorine atom (enabling further cross-coupling or substitution chemistry) positions this compound as a strategic intermediate for constructing fluorinated drug-like scaffolds [1]. The predicted intermediate LogP of ~2.3 balances aqueous solubility and organic-phase reactivity, making it suitable for multi-step sequences without requiring solvent switches between extremely polar and non-polar conditions.

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